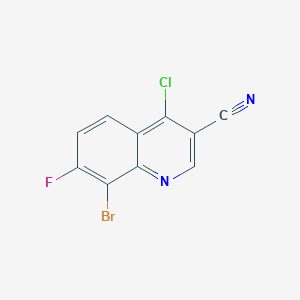
8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile: is a quinoline derivative characterized by the presence of bromine, chlorine, and fluorine substituents on the quinoline ring, along with a carbonitrile group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms onto the quinoline ring through halogenation reactions.
Nitrile Formation: Introduction of the carbonitrile group through a nucleophilic substitution reaction.
The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the halogenation and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium azide, potassium cyanide.
Electrophilic Reagents: Sulfuric acid, nitric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .
Applications De Recherche Scientifique
8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as malaria and cancer.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the death of microbial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromo-4-chloro-7-fluoroquinoline: Lacks the carbonitrile group but has similar halogen substituents.
4-Chloro-7-fluoroquinoline-3-carbonitrile: Lacks the bromine substituent but has similar structural features.
8-Bromo-7-fluoroquinoline-3-carbonitrile: Lacks the chlorine substituent but has similar structural features.
Uniqueness
8-Bromo-4-chloro-7-fluoro-quinoline-3-carbonitrile is unique due to the combination of bromine, chlorine, and fluorine substituents along with the carbonitrile group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
IUPAC Name |
8-bromo-4-chloro-7-fluoroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrClFN2/c11-8-7(13)2-1-6-9(12)5(3-14)4-15-10(6)8/h1-2,4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCMGCDFPWBRAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C(=C21)Cl)C#N)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650649 |
Source


|
| Record name | 8-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017788-60-1 |
Source


|
| Record name | 8-Bromo-4-chloro-7-fluoroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
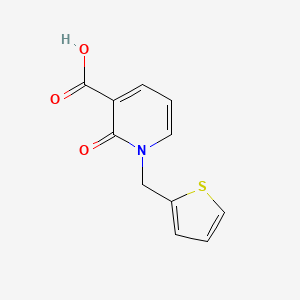
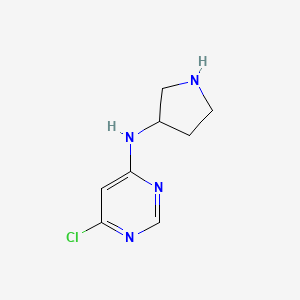
![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B1370882.png)
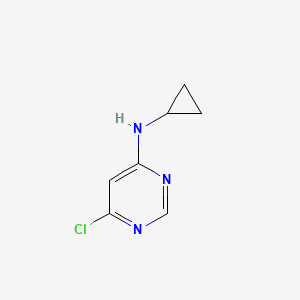
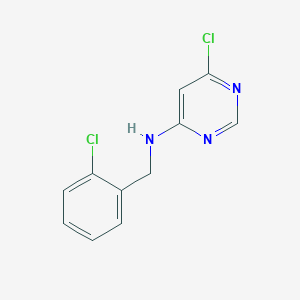

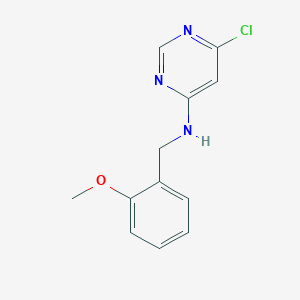
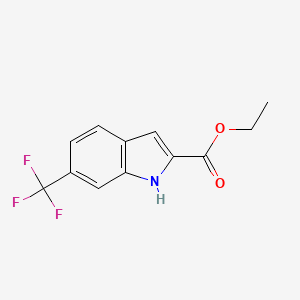
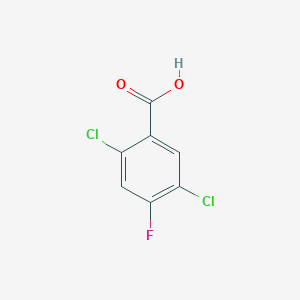
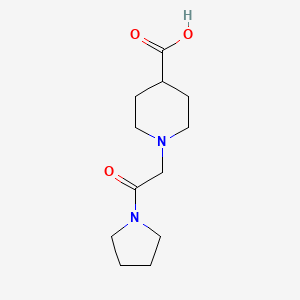
![1-[(Butylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370900.png)
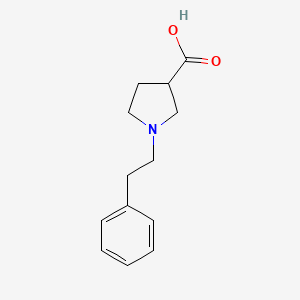
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370903.png)
![5-propyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1370906.png)
